NICKEL TARTRATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

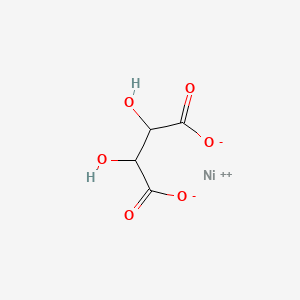

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydroxybutanedioate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ni/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLUJVFOGKUSMQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-10-3 | |

| Record name | Nickel [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nickel Tartrate via Precipitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of nickel tartrate through the precipitation method, a technique valued for its simplicity, cost-effectiveness, and control over the resulting product's morphology.[1] This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows involved in this synthesis process.

Core Principles of this compound Precipitation

The synthesis of this compound via precipitation involves the reaction of a soluble nickel(II) salt with tartaric acid or a tartrate salt in a solution, leading to the formation of an insoluble this compound product. The general chemical equation for this reaction is:

Ni²⁺ (aq) + C₄H₄O₆²⁻ (aq) → Ni(C₄H₄O₆) (s)

This process is influenced by several key parameters that can be adjusted to control the physicochemical properties of the resulting this compound particles, such as their size, shape, and crystallinity. These parameters include the choice of nickel precursor, the pH of the reaction medium, the reaction temperature, and the solvent system used.

This compound is a coordination compound where the tartrate anion acts as a ligand, binding to the nickel(II) ion.[2] Tartaric acid, with its two carboxylate and two hydroxyl groups, can coordinate with metal ions in various ways, leading to the formation of stable complexes.[2] The resulting this compound is typically a green crystalline solid or powder and can exist in hydrated forms.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via precipitation, based on established research.

Materials and Reagents

-

Nickel Precursor: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) chlorate.

-

Tartrate Source: Tartaric acid (C₄H₆O₆).

-

Solvent: A mixture of ethanol and deionized water is commonly used.[1][3]

-

pH Modifier: Ammonium hydroxide (NH₄OH) or ammonia is used to adjust the pH of the reaction mixture.[1][3]

Synthesis Procedure

The following protocol is a synthesis of methodologies reported in the literature for producing this compound with specific morphologies.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of the nickel salt (e.g., nickel chloride hexahydrate).

-

Prepare a separate solution of tartaric acid in an ethanol-water mixture.

-

-

Precipitation Reaction:

-

The nickel salt solution is added to the tartaric acid solution under constant stirring.

-

The pH of the mixture is carefully adjusted to a specific value (e.g., 4.0 or 7.0) by the dropwise addition of a pH modifier like ammonia.[1][3] This step is crucial as pH significantly influences the morphology of the final product.

-

The reaction is typically carried out at a controlled temperature, for instance, 50°C.[1][3]

-

-

Aging and Crystallization:

-

After precipitation, the suspension is often aged for a period to allow for crystal growth and stabilization of the product.

-

-

Separation and Washing:

-

The this compound precipitate is separated from the mother liquor by filtration or centrifugation.

-

The collected solid is washed multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

-

Drying:

-

The final product is dried under vacuum or in an oven at a moderate temperature to obtain the pure this compound powder.

-

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of this compound via precipitation.

| Parameter | Value | Reference |

| Reactants | ||

| Nickel Salt | Nickel Chlorate | [1][3] |

| Tartrate Source | Tartaric Acid | [1][3] |

| Reaction Conditions | ||

| Solvent | Ethanol-water-ammonia mixed solution | [1][3] |

| pH | 4.0 or 7.0 | [1][3] |

| Temperature | 50 °C | [1][3] |

| Product Characteristics | ||

| Chemical Formula | Ni₂(C₄H₄O₆)₂·5H₂O | [3][4] |

| Molar Ratio (Ni²⁺:(C₄H₄O₆)²⁻) | ~1:1 | [3][4] |

| Morphology at pH 7.0 | Flower-like particles (~40 µm diameter) composed of corrugated nanowafers (~0.1 µm thickness) | [1][5] |

| Morphology at pH 4.0 | Spherical and radiate particles (~60 µm diameter) composed of nanolathes | [3][4] |

Characterization of this compound

Several analytical techniques are employed to characterize the synthesized this compound:

-

Atomic Absorption Spectrometry (AAS) and Organic Elemental Analysis (OEA): To determine the elemental composition and confirm the molar ratio of nickel to tartrate.[1][3]

-

Infrared Spectroscopy (IR): To identify the functional groups present and confirm the formation of this compound.[1][3]

-

Thermogravimetric Analysis and Derivative Thermogravimetry (TGA-DTG): To study the thermal decomposition process and determine the water of hydration content.[1]

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized this compound.[1][3]

-

X-ray Diffraction (XRD): To determine the crystal structure of the product.[3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the this compound synthesis process.

Caption: A flowchart illustrating the key steps in the precipitation synthesis of this compound.

Caption: Diagram showing the influence of key synthesis parameters on the final morphology of this compound.

References

- 1. Synthesis of this compound Flowerlike Particles Through Coordin...: Ingenta Connect [ingentaconnect.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Spherical and radiate Ni particles prepared by the tartrate precipitation and thermal decomposition method [journal.hep.com.cn]

- 5. Synthesis of this compound Flowerlike Particles Through Coordin...: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide on the Solubility of Nickel Tartrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel tartrate in aqueous solutions. It consolidates available data on its solubility characteristics, details experimental protocols for its determination, and presents a theoretical framework for understanding its behavior in solution. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who require a thorough understanding of this compound's properties.

Introduction to this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and tartrate anions (C₄H₄O₆²⁻)[1]. The tartrate anion, derived from tartaric acid, is a polyfunctional ligand with two carboxylate and two hydroxyl groups, enabling it to form stable chelate rings with metal ions[1]. This compound typically presents as a green crystalline solid or powder and can exist in both anhydrous and hydrated forms, with the degree of hydration influencing its physical properties, including solubility[1].

Solubility of this compound

The solubility of this compound in aqueous solutions is a critical parameter for its application in various fields, including coordination chemistry, electroplating, and as a precursor for catalysts and ceramics[1].

Qualitative Solubility

This compound is described as being moderately soluble in water[1]. Its solubility is significantly influenced by the pH of the solution.

Effect of pH on Solubility

The solubility of this compound increases in slightly basic conditions[1]. This is attributed to the deprotonation of the tartaric acid's hydroxyl groups, which enhances the chelating ability of the tartrate ligand and promotes the formation of soluble nickel-tartrate complexes[1]. Conversely, in highly acidic solutions, the protonation of the tartrate anion can reduce its ability to coordinate with nickel ions, potentially leading to decreased solubility.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Due to the absence of readily available quantitative data, experimental determination is crucial. The following protocols outline the steps for the synthesis of this compound and the subsequent determination of its solubility in aqueous solutions.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction in an aqueous or mixed-solvent system.

Materials:

-

Nickel(II) salt (e.g., nickel sulfate hexahydrate, NiSO₄·6H₂O; nickel chloride hexahydrate, NiCl₂·6H₂O)

-

Tartaric acid (C₄H₆O₆) or a salt thereof (e.g., sodium tartrate, potassium sodium tartrate)

-

Ammonium hydroxide (for pH adjustment)

-

Ethanol (optional, for promoting precipitation)

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

-

Prepare separate aqueous solutions of the nickel(II) salt and tartaric acid (or its salt).

-

Slowly add the tartaric acid solution to the nickel(II) salt solution while stirring continuously.

-

Adjust the pH of the mixture to a neutral or slightly basic range (pH 7-8) by the dropwise addition of ammonium hydroxide to facilitate the precipitation of this compound.

-

If precipitation is slow, the addition of a co-solvent like ethanol can be employed.

-

Continue stirring for a sufficient period to ensure complete precipitation.

-

Collect the resulting green precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol to aid in drying.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Determination of Solubility

The solubility of the synthesized this compound can be determined by preparing a saturated solution and analyzing the concentration of nickel(II) ions in the solution.

Materials:

-

Synthesized this compound

-

Deionized water (or buffer solutions of known pH)

-

Constant temperature water bath or shaker

-

Syringe filters (0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for nickel ion quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer, or UV-Vis Spectrophotometer with a suitable complexing agent)

Procedure:

-

Equilibration:

-

Add an excess amount of the synthesized this compound to a known volume of deionized water (or a buffer solution of a specific pH) in a sealed container.

-

Place the container in a constant temperature water bath or shaker and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

-

-

Analysis:

-

Determine the concentration of nickel(II) ions in the diluted solution using a calibrated analytical instrument.

-

-

Calculation:

-

Calculate the concentration of nickel(II) ions in the original saturated solution, taking into account the dilution factor.

-

Assuming the dissolution of this compound (NiC₄H₄O₆) occurs in a 1:1 stoichiometric ratio, the molar solubility of this compound is equal to the molar concentration of the nickel(II) ions.

-

The solubility can be expressed in various units, such as mol/L or g/100 mL.

-

Analytical Methods for Nickel and Tartrate Quantification

Accurate determination of nickel and tartrate concentrations is fundamental to understanding the solubility of this compound.

Quantification of Nickel(II) Ions

Several well-established analytical techniques can be employed for the precise measurement of nickel(II) ion concentrations in aqueous solutions.

| Analytical Method | Principle | Typical Concentration Range |

| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free nickel atoms in the gaseous state. | Low ppm to sub-ppm |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the emission of light from excited nickel atoms in an argon plasma. | ppb to high ppm |

| Complexometric Titration with EDTA | Nickel(II) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is determined using a metal-ion indicator. | ppm to percent levels |

| UV-Visible Spectrophotometry | Formation of a colored complex with a suitable ligand (e.g., dimethylglyoxime) and measurement of its absorbance. | Low to mid ppm |

Quantification of Tartrate Anions

The concentration of tartrate anions can also be determined using various analytical methods.

| Analytical Method | Principle | Typical Concentration Range |

| Ion Chromatography (IC) | Separation of tartrate from other anions on an ion-exchange column followed by conductivity detection. | Low ppm to percent levels |

| High-Performance Liquid Chromatography (HPLC) | Separation on a suitable stationary phase with UV detection (often requires derivatization or use of a UV-absorbing eluent). | ppm to percent levels |

Theoretical Considerations: Dissolution Equilibrium

The dissolution of this compound in water can be represented by the following equilibrium:

NiC₄H₄O₆(s) ⇌ Ni²⁺(aq) + C₄H₄O₆²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ni²⁺][C₄H₄O₆²⁻]

If the molar solubility of this compound is denoted by 'S', then at equilibrium, [Ni²⁺] = S and [C₄H₄O₆²⁻] = S. Therefore, Ksp = S².

It is important to note that this simple relationship holds true only in pure water. In solutions with varying pH or in the presence of other complexing agents, the speciation of both nickel and tartrate will affect the overall solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in aqueous solutions. While qualitative descriptions are present in the literature, a notable lack of quantitative data necessitates experimental determination for specific applications. The provided experimental protocols for synthesis and solubility determination, along with an overview of relevant analytical techniques, offer a practical framework for researchers and scientists. A thorough understanding of the dissolution equilibrium and the influence of factors such as pH is essential for controlling and optimizing processes involving this compound.

References

thermal stability of nickel tartrate compounds

An In-depth Technical Guide to the Thermal Stability of Nickel Tartrate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from various scientific studies, focusing on the decomposition pathways, quantitative thermal analysis data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with nickel-containing compounds in fields such as materials science, catalysis, and pharmaceutical development.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere in which it is heated. Generally, the process involves an initial dehydration step, followed by the decomposition of the anhydrous tartrate, and finally, the formation of a stable nickel-containing residue.

Under oxidative atmospheres (like air), the final product is typically nickel(II) oxide (NiO). In contrast, decomposition in an inert or reducing atmosphere can lead to the formation of metallic nickel (Ni) or a mixture of Ni and NiO.[1] The precise nature of the intermediate and final products can be influenced by factors such as the heating rate and the specific morphology of the starting material.

Decomposition Pathway

The thermal decomposition of hydrated this compound generally follows the pathway illustrated below. The initial phase involves the loss of water molecules, followed by the breakdown of the organic tartrate ligand, and subsequent formation of the final nickel-based product.

Caption: Generalized thermal decomposition pathway of hydrated this compound.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the decomposition of this compound compounds, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These values are indicative and can vary based on experimental conditions.

| Compound Formula | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Final Residue | Reference |

| Ni₂(C₄H₄O₆)₂·5H₂O | Dehydration | ~100 - 250 | Not specified | ~15.5 | Anhydrous this compound | [2] |

| Ni₂(C₄H₄O₆)₂·5H₂O | Decomposition to Ni | 360 - 400 | Not specified | ~79.7 (total) | Metallic Nickel (Ni) | [2] |

| Hydrated this compound | Dehydration | 126 (DTA peak) | Not specified | Not specified | Anhydrous this compound | [3] |

| Hydrated this compound | Decomposition to NiO | 239 (DTA peak) | Not specified | Not specified | Nickel(II) Oxide (NiO) | [3] |

Note: The thermal stability of anhydrous this compound is reported to be lower than that of manganese, cobalt, copper, and zinc tartrates, but higher than that of iron tartrate.[3]

Experimental Protocols

The characterization of the is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Synthesis of this compound Precursor

A common method for synthesizing this compound involves a precipitation reaction in a mixed solvent system.

Caption: Experimental workflow for the synthesis of this compound precursor.

Detailed Methodology:

-

Reactant Preparation: Prepare separate solutions of a nickel salt (e.g., nickel chlorate) and tartaric acid in a suitable solvent, such as an ethanol-water mixture.[2]

-

Mixing and Precipitation: Add the nickel salt solution to the tartaric acid solution under constant stirring. The pH of the resulting mixture is adjusted (e.g., to 4.0 with ammonia) and the temperature is controlled (e.g., at 50°C) to facilitate the precipitation of this compound.[2]

-

Isolation and Purification: The precipitate is isolated by filtration and washed several times with distilled water to remove any unreacted starting materials and by-products.

-

Drying: The purified this compound is then dried in an oven at a moderate temperature (e.g., 80°C) to obtain the final product.[4]

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

This section outlines a general procedure for analyzing the thermal stability of this compound using TG-DTA.

Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA or DSC is used.

Experimental Parameters:

-

Sample Mass: Typically 5-10 mg of the this compound powder.

-

Crucible: Alumina (Al₂O₃) or platinum crucibles are commonly used.[5][6]

-

Atmosphere: The analysis can be performed under a dynamic atmosphere of an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a specified flow rate (e.g., 50 mL/min).[7][8]

-

Heating Rate: A constant heating rate, typically in the range of 5-20°C/min, is applied.[5][7]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 700-1000°C).[5][7]

Procedure:

-

The TG-DTA instrument is calibrated using standard reference materials.[8]

-

A precisely weighed sample of this compound is placed in the crucible.

-

The crucible is placed in the furnace of the thermal analyzer.

-

The desired atmosphere and flow rate are established.

-

The temperature program is initiated, and the changes in sample mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

The resulting thermograms are analyzed to determine the temperatures of dehydration and decomposition, as well as the stoichiometry of the reactions based on the observed mass losses.

Concluding Remarks

The is a critical parameter for their application in various fields. The decomposition process is well-defined, proceeding through dehydration and subsequent breakdown of the tartrate ligand to yield nickel oxide or metallic nickel, depending on the atmospheric conditions. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals, enabling the controlled thermal treatment of these materials for the synthesis of nickel-based nanomaterials and other applications. Further research can focus on the influence of dopants and synthetic modifications on the thermal properties of this compound for tailored applications.

References

- 1. thermal-behavior-of-polymeric-nickel-ii-oxalate-complex-obtained-through-nickel-ii-nitrate-ethylene-glycol-reaction - Ask this paper | Bohrium [bohrium.com]

- 2. Spherical and radiate Ni particles prepared by the tartrate precipitation and thermal decomposition method [journal.hep.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 5. ijirset.com [ijirset.com]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of Nickel Tartrate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic analysis of nickel tartrate, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, crystal structure, and comprehensive spectroscopic characterization of nickel(II) tartrate complexes, presenting quantitative data in structured tables and detailing experimental methodologies.

Introduction

This compound, the salt formed between nickel(II) ions and tartaric acid, is a coordination complex of significant interest in fields ranging from materials science to asymmetric catalysis. Tartaric acid, a chiral dicarboxylic acid with two hydroxyl groups, acts as a multidentate ligand, capable of forming stable chelate rings with metal ions. The resulting this compound complexes exhibit diverse structures, often as hydrates, with the nickel(II) center typically adopting a six-coordinate, pseudo-octahedral geometry. Their chiroptical properties and catalytic potential necessitate a thorough understanding of their structural and electronic characteristics, which can be elucidated through various spectroscopic techniques. This document outlines the key spectroscopic methods used to analyze this compound, including UV-Vis, Circular Dichroism, and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by crystallographic data.

Synthesis and Crystal Growth

The synthesis of this compound complexes is typically achieved through the reaction of an aqueous solution of a nickel(II) salt (e.g., nickel sulfate or chloride) with tartaric acid or a tartrate salt. The specific structure and degree of hydration of the resulting product can be influenced by factors such as pH, temperature, and reactant stoichiometry.

Experimental Protocol: Single Crystal Growth (Gel Method)

High-quality single crystals of this compound, suitable for X-ray diffraction, can be grown using a silica gel method.

-

Gel Preparation: A solution of sodium metasilicate (e.g., 1.0 M) is acidified with tartaric acid (e.g., 2.0 M) to a specific pH (e.g., 4.5) to initiate gelation in a test tube.

-

Reactant Addition: Once the gel has set, an aqueous solution of a nickel(II) salt, such as nickel chloride (NiCl₂), is carefully layered on top of the gel.

-

Crystal Growth: The test tube is sealed and left undisturbed at ambient temperature. Over several days or weeks, the Ni²⁺ ions diffuse into the gel and react with the tartrate ions, leading to the slow growth of single crystals.

-

Harvesting: The grown crystals are carefully removed from the gel, washed with deionized water or ethanol, and air-dried.

The Influence of pH on Nickel Tartrate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of pH in the formation of nickel tartrate complexes. Understanding and controlling pH is paramount for the selective synthesis, purification, and application of these compounds in various fields, including materials science, catalysis, and pharmaceuticals. This document outlines the fundamental principles, experimental methodologies, and quantitative data related to the pH-dependent formation of this compound.

Introduction: The Significance of pH in Coordination Chemistry

The formation of metal complexes in solution is a dynamic equilibrium process profoundly influenced by the hydrogen ion concentration (pH). In the case of this compound, pH dictates the speciation of both the nickel ion and the tartrate ligand, thereby controlling the formation, stability, and structure of the resulting coordination complexes.[1]

Tartaric acid (H₂C₄H₄O₆) is a weak diprotic acid with two carboxylic acid groups and two hydroxyl groups, all of which can participate in coordination with metal ions. The deprotonation of these functional groups is a pH-dependent process. At low pH, tartaric acid exists predominantly in its fully protonated form. As the pH increases, the carboxylic acid groups deprotonate sequentially, forming the bitartrate (HC₄H₄O₆⁻) and tartrate (C₄H₄O₆²⁻) ions. This deprotonation is crucial as the negatively charged carboxylate and hydroxyl groups are significantly better Lewis bases for coordinating with the positively charged Ni(II) ion.[1]

Consequently, the formation of stable this compound complexes is favored at neutral to slightly alkaline pH, where the tartrate ligand is in its fully deprotonated form, maximizing its chelating ability.[1]

Speciation of this compound Complexes with Varying pH

The interaction between Ni(II) ions and tartrate ligands in aqueous solution leads to the formation of various complex species, with their relative concentrations being highly dependent on the pH of the medium. The predominant species and their distribution across a range of pH values can be determined through techniques such as potentiometric titration and UV-Vis spectrophotometry.

A study on the complex formation between Ni(II) ions and L-tartaric acid revealed the formation of monomeric complexes. The species distribution diagram below illustrates the formation of different this compound complexes as a function of pH.

Caption: Idealized speciation diagram for Nickel(II)-Tartrate system.

At a low pH (around 2-4), the concentration of free, aquated Ni(II) ions is predominant. As the pH increases into the neutral range (around 6-8), the formation of the 1:1 this compound complex, [Ni(C₄H₄O₆)], becomes significant. Further increasing the pH can lead to the formation of a 1:2 complex, [Ni(C₄H₄O₆)₂]²⁻. At even higher pH values, the precipitation of nickel hydroxide, Ni(OH)₂, can occur, competing with the formation of tartrate complexes.[2]

Quantitative Data on this compound Formation

| Complex Species | Log K₁ | Log K₂ | Conditions | Reference |

| [Ni(C₄H₄O₆)] | 2.05 | - | 0.1 M KCl, 25 °C | [3] |

| [Ni(C₄H₄O₆)₂]²⁻ | - | 1.59 | 0.1 M KCl, 25 °C | [3] |

Note: K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 complexes, respectively. Higher log K values indicate greater stability. It is important to note that these values are typically determined at a specific ionic strength and temperature.

Experimental Protocols

Synthesis of this compound via Coordination-Precipitation

This protocol describes the synthesis of this compound particles at a controlled pH.[3]

Materials:

-

Nickel chloride (NiCl₂) or Nickel sulfate (NiSO₄)

-

Tartaric acid (H₂C₄H₄O₆)

-

Ethanol

-

Deionized water

-

Ammonia solution (for pH adjustment)

Procedure:

-

Prepare an aqueous solution of the nickel salt and a separate aqueous-ethanolic solution of tartaric acid.

-

Mix the two solutions with constant stirring.

-

Slowly add ammonia solution dropwise to the mixture to adjust the pH to a target value of 7.0. Monitor the pH continuously using a calibrated pH meter.

-

Maintain the reaction mixture at a constant temperature (e.g., 50 °C) for a specified duration to allow for complete precipitation.

-

Collect the resulting green precipitate by filtration.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).

Caption: Workflow for pH-controlled this compound synthesis.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method for determining the stability constants of metal complexes in solution.

Materials:

-

Nickel salt solution of known concentration

-

Tartaric acid solution of known concentration

-

Standardized carbonate-free sodium hydroxide (NaOH) solution

-

Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

-

Calibrated pH meter with a glass electrode

Procedure:

-

Prepare a series of solutions containing the nickel salt and tartaric acid in different molar ratios (e.g., 1:1, 1:2, 1:5) in a thermostated reaction vessel.

-

Add a known volume of the inert electrolyte solution to maintain a constant ionic strength.

-

Titrate the solution with the standardized NaOH solution.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Analyze the titration data using appropriate software to calculate the protonation constants of tartaric acid and the stability constants of the this compound complexes.

Caption: Workflow for determining stability constants.

Conclusion

The pH of the reaction medium is a critical parameter in the formation of this compound complexes. By carefully controlling the pH, it is possible to influence the speciation of the tartrate ligand and, consequently, the formation and stability of the resulting this compound complexes. Optimal complex formation is generally achieved in the neutral to slightly alkaline pH range. The quantitative data from stability constant measurements and the detailed experimental protocols provided in this guide offer valuable tools for researchers and scientists working with this compound and other metal-organic coordination compounds. A thorough understanding and precise control of pH are essential for the reproducible synthesis and effective application of these materials.

References

The Synthesis of Nickel Tartrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of nickel tartrate, a coordination compound with applications in catalysis, materials science, and potentially in drug development as a precursor for nickel-based therapeutic agents or delivery systems. While the hydrothermal synthesis of this compound is not extensively documented in scientific literature, this guide outlines established precipitation methods and presents a conceptual framework for its hydrothermal synthesis based on general principles and related studies.

Introduction to this compound

This compound is a coordination complex formed between nickel(II) ions (Ni²⁺) and tartrate anions derived from tartaric acid.[1] The tartrate ligand, with its two carboxylate and two hydroxyl groups, acts as a multidentate chelating agent, forming stable ring structures with the nickel ion.[1] This results in a green crystalline solid, characteristic of many nickel(II) complexes, which can exist in various hydrated forms.[1] The structure and properties of this compound complexes can be influenced by synthesis conditions such as pH, solvent, and stoichiometry.[1] Its applications are found in electroplating, as a precursor for nickel-based catalysts, and in the preparation of nickel-containing ceramics.[1]

Established Synthesis Protocol: Coordination-Precipitation

The most well-documented method for synthesizing this compound is through a liquid-phase coordination-precipitation route. This method is straightforward, cost-effective, and allows for control over the product's morphology.[2]

Experimental Protocol

A detailed experimental protocol for the synthesis of flower-like this compound particles is described as follows[2]:

-

Preparation of Precursor Solutions:

-

Dissolve 1.19 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 75 ml of ethanol.

-

In a separate beaker, dissolve 0.79 g of tartaric acid (C₄H₆O₆) and 0.06 g of polyvinylpyrrolidone (PVP) in 25 ml of deionized water and heat to 50°C.

-

-

Reaction and Precipitation:

-

Pour the tartaric acid solution into the nickel chloride solution under continuous stirring.

-

After 5 minutes of stirring, slowly add ammonia solution (25%-28%) dropwise to adjust the pH of the mixed solution to 7.0.

-

-

Incubation and Product Recovery:

-

Incubate the resulting green precipitate in the solution for 10 hours at room temperature.

-

Filter the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product at 70°C for 12 hours.

-

Data Presentation: Reagent Quantities

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 1.19 | ~0.005 |

| Tartaric Acid | C₄H₆O₆ | 150.09 | 0.79 | ~0.005 |

| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n | - | 0.06 | - |

| Ethanol | C₂H₅OH | 46.07 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

| Ammonia Solution | NH₃·H₂O | 35.04 | - | - |

Experimental Workflow

Hydrothermal Synthesis of this compound: A Conceptual Approach

Proposed Experimental Protocol

Based on the general principles of hydrothermal synthesis of other nickel-based materials, a hypothetical protocol for this compound can be proposed:

-

Precursor Solution: Prepare an aqueous solution containing a soluble nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and tartaric acid. The molar ratio of Ni²⁺ to tartrate should be systematically varied to optimize the product.

-

pH Adjustment: The pH of the solution may be adjusted using a base (e.g., NaOH or ammonia) to control the deprotonation of tartaric acid and influence the coordination environment of the nickel ion. A pH range of 4-6 is often optimal for tartrate complex formation.[3]

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature in the range of 120-180°C for a duration of 10-24 hours.[3]

-

Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate can be collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Key Parameters for Optimization

The successful hydrothermal synthesis of this compound would likely depend on the careful optimization of several key parameters:

| Parameter | Range/Options | Influence on Product |

| Temperature | 100 - 200°C | Affects crystallinity, particle size, and morphology. |

| Reaction Time | 6 - 48 hours | Influences crystal growth and phase purity. |

| pH | 4 - 8 | Controls the speciation of tartrate and the formation of different nickel hydroxide or oxide byproducts. |

| Precursor Concentration | 0.01 - 1 M | Affects nucleation and growth rates, and thus particle size. |

| Solvent | Water, Ethanol-water mixture | Can influence the solubility of precursors and the morphology of the final product. |

Conceptual Hydrothermal Synthesis Workflow

Characterization of this compound

To confirm the successful synthesis and to understand the properties of the resulting this compound, a suite of characterization techniques should be employed:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the tartrate and hydroxyl groups and confirm coordination to the nickel center.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the content of water of hydration.

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized material.

-

Elemental Analysis: To confirm the elemental composition and stoichiometry of the this compound complex.

Conclusion and Future Outlook

While the coordination-precipitation method provides a reliable route for the synthesis of this compound, the exploration of hydrothermal synthesis presents an opportunity for the controlled fabrication of novel this compound structures with potentially enhanced properties. The conceptual framework provided in this guide serves as a starting point for researchers to develop and optimize a hydrothermal protocol for this promising material. Further research in this area could unlock new applications for this compound in catalysis, materials science, and biomedical fields. The successful synthesis and characterization of hydrothermally synthesized this compound would be a valuable contribution to the scientific literature.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel Tartrate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nickel Tartrate Complexes and their Magnetic Properties

Nickel(II) ions, with a d⁸ electron configuration, are known to form a variety of coordination complexes with interesting magnetic properties. When complexed with ligands such as the tartrate anion (C₄H₄O₆²⁻), the magnetic behavior is dictated by the geometry of the complex and the resulting spin state of the nickel ion. In an octahedral field, the two unpaired electrons of the Ni(II) ion are expected to give rise to paramagnetism. The magnetic moment of such a complex can be predicted using the spin-only formula and provides insight into the electronic structure of the compound.

Synthesis of this compound Complexes

The synthesis of this compound complexes can be achieved through precipitation reactions involving a soluble nickel(II) salt and a tartrate salt in an aqueous solution. The following is a general protocol for the synthesis of a simple this compound complex.

Experimental Protocol: Synthesis of Nickel(II) Tartrate

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a specific molar amount of nickel(II) sulfate hexahydrate in a minimum amount of deionized water with gentle heating and stirring to ensure complete dissolution.

-

In a separate beaker, dissolve a stoichiometric equivalent of potassium sodium tartrate tetrahydrate in deionized water.

-

-

Precipitation:

-

Slowly add the nickel(II) sulfate solution to the potassium sodium tartrate solution while stirring vigorously.

-

A pale green precipitate of this compound should form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Finally, wash the precipitate with ethanol to facilitate drying.

-

-

Drying:

-

Dry the collected solid in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

-

Characterization:

-

The resulting this compound powder can be characterized by techniques such as Infrared (IR) spectroscopy, X-ray diffraction (XRD), and elemental analysis to confirm its identity and purity.

-

Measurement of Magnetic Properties

The magnetic properties of this compound complexes can be determined experimentally using methods such as the Gouy balance or the Evans method. These techniques measure the magnetic susceptibility of the material, from which the effective magnetic moment can be calculated.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method involves measuring the change in weight of a sample when it is placed in a magnetic field.

Apparatus:

-

Gouy balance (an analytical balance with one pan suspended between the poles of a powerful electromagnet)

-

Gouy tube (a long, cylindrical sample tube)

-

Electromagnet with a power supply

-

Calibrant substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄)

Procedure:

-

Calibration:

-

Calibrate the Gouy balance using a standard substance with a known magnetic susceptibility. This involves measuring the change in weight of the calibrant in the magnetic field.

-

-

Sample Preparation:

-

Finely powder the synthesized this compound complex.

-

Carefully pack the powder into the Gouy tube to a known height, ensuring uniform packing.

-

-

Measurement:

-

Weigh the empty Gouy tube in the absence of a magnetic field (W_empty).

-

Weigh the empty Gouy tube in the presence of the magnetic field (W'_empty).

-

Fill the Gouy tube with the this compound sample to the marked height and weigh it in the absence of the magnetic field (W_sample).

-

Weigh the filled Gouy tube in the presence of the magnetic field (W'_sample).

-

-

Calculation:

-

The change in weight due to the magnetic field for the sample (ΔW_sample) and the empty tube (ΔW_empty) are calculated as:

-

ΔW_sample = W'_sample - W_sample

-

ΔW_empty = W'_empty - W_empty

-

-

The mass susceptibility (χ_g) of the sample can then be calculated using the data from the calibrant.

-

The molar susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of the this compound complex.

-

The effective magnetic moment (μ_eff) is then calculated using the following equation:

-

μ_eff = 2.828 * √(χ_M * T) Bohr Magnetons (where T is the absolute temperature).

-

-

Expected Magnetic Properties and Data Presentation

For a high-spin octahedral Ni(II) complex (d⁸), there are two unpaired electrons. The theoretical spin-only magnetic moment can be calculated as:

μ_so = √[n(n+2)] = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (BM)

Experimentally determined magnetic moments for high-spin octahedral Ni(II) complexes typically fall in the range of 2.9 - 3.4 BM, with the deviation from the spin-only value attributed to orbital contributions.

While specific experimental data for this compound is unavailable, the following table illustrates how such data would be presented. Note: The following data is hypothetical and for illustrative purposes only.

| Complex Formula | Method | Temperature (K) | Molar Susceptibility (χ_M) (cm³/mol) | Effective Magnetic Moment (μ_eff) (BM) |

| Ni(C₄H₄O₆)·2H₂O | Gouy | 298 | 4.50 x 10⁻³ | 3.28 |

| Ni(C₄H₄O₆)·2H₂O | Evans | 298 | 4.45 x 10⁻³ | 3.26 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and magnetic characterization of a this compound complex.

Caption: Workflow for synthesis and characterization of this compound.

Relationship between Unpaired Electrons and Magnetic Moment

This diagram illustrates the theoretical relationship between the number of unpaired electrons and the spin-only magnetic moment for a transition metal ion.

Caption: Theoretical spin-only magnetic moments for different numbers of unpaired electrons.

Methodological & Application

Application Notes and Protocols: Nickel Tartrate as a Precursor for Nickel Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel tartrate as a precursor. The method involves a two-step process: the synthesis of a this compound precursor followed by its thermal decomposition (calcination) to yield NiO nanoparticles. This approach offers a potentially simple and cost-effective route to producing nanostructured nickel oxide.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its diverse applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The synthesis of NiO nanoparticles with controlled size and morphology is crucial for optimizing their performance in these applications. The precursor method, involving the thermal decomposition of a metal-organic complex, is a versatile technique to produce high-purity and well-dispersed nanoparticles. This document outlines a protocol for the use of this compound as a precursor for the synthesis of NiO nanoparticles. Tartaric acid, a readily available and biocompatible ligand, can form a stable complex with nickel ions, which upon calcination, is expected to yield phase-pure NiO nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol is adapted from the coordination-precipitation method for synthesizing metal-organic complexes.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

L-(+)-Tartaric acid (C₄H₆O₆)

-

Ammonia solution (25-28%)

-

Ethanol

-

Deionized water

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M aqueous solution of the nickel salt (e.g., dissolve 2.37 g of NiCl₂·6H₂O in 100 mL of deionized water).

-

Prepare a 0.1 M aqueous solution of L-(+)-tartaric acid (dissolve 1.50 g of tartaric acid in 100 mL of deionized water).

-

-

Complexation and Precipitation:

-

In a 250 mL beaker, mix the nickel salt solution and the tartaric acid solution in a 1:1 molar ratio under continuous stirring.

-

Slowly add ammonia solution dropwise to the mixture to adjust the pH to approximately 8-9. A precipitate of this compound will form.

-

Continue stirring the suspension for 2 hours at room temperature to ensure complete reaction.

-

-

Washing and Collection:

-

Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

-

Discard the supernatant and wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted reagents and byproducts.

-

After the final wash, collect the this compound precursor.

-

-

Drying:

-

Dry the collected precursor in an oven at 80°C for 12 hours.

-

The dried powder is the this compound precursor.

-

Protocol 2: Synthesis of Nickel Oxide Nanoparticles via Thermal Decomposition

This protocol describes the calcination of the this compound precursor to obtain NiO nanoparticles. The optimal calcination temperature can be determined by thermogravimetric analysis (TGA), which typically shows a significant weight loss corresponding to the decomposition of the precursor to the metal oxide. Based on literature for similar nickel carboxylates, a temperature range of 350-600°C is effective.[1][2][3]

Materials:

-

Dried this compound precursor

Equipment:

-

Crucible (ceramic or alumina)

-

Muffle furnace

Procedure:

-

Calcination:

-

Place a known amount of the dried this compound precursor into a crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to the desired calcination temperature (e.g., 400°C, 500°C, or 600°C) at a heating rate of 5°C/min.

-

Hold the temperature for 2-4 hours to ensure complete decomposition of the precursor.

-

Allow the furnace to cool down naturally to room temperature.

-

-

Collection:

-

The resulting black or greyish-black powder is the nickel oxide (NiO) nanoparticles.

-

Gently grind the product to obtain a fine powder.

-

Characterization of NiO Nanoparticles

The synthesized NiO nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.

| Characterization Technique | Purpose | Typical Expected Results |

| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size. | Diffraction peaks corresponding to the face-centered cubic (FCC) structure of NiO. The crystallite size can be estimated using the Scherrer equation. |

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle aggregation. | Provides images of the nanoparticle agglomerates and gives an indication of the overall morphology. |

| Transmission Electron Microscopy (TEM) | To determine the particle size, size distribution, and shape of individual nanoparticles. | High-resolution images revealing the size and shape of the NiO nanoparticles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups and confirm the formation of Ni-O bonds. | A characteristic absorption band in the range of 400-600 cm⁻¹ corresponding to the Ni-O stretching vibration, and the absence of bands related to the tartrate precursor. |

| Thermogravimetric Analysis (TGA) | To determine the thermal decomposition temperature of the this compound precursor. | A weight loss curve indicating the temperature at which the precursor decomposes to NiO. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. | Provides the surface area per unit mass of the NiO nanoparticles. |

Data Presentation

The following tables summarize the expected quantitative data for NiO nanoparticles synthesized via the precursor method. The data is compiled from literature reports on NiO nanoparticles synthesized from various precursors and calcination conditions, as specific data for the this compound route is not extensively available.

Table 1: Effect of Calcination Temperature on NiO Nanoparticle Properties (Data from various precursors for illustrative purposes)

| Calcination Temperature (°C) | Precursor | Average Crystallite Size (nm) (from XRD) | Particle Size (nm) (from TEM) | Band Gap (eV) | Reference |

| 350 | Nickel Nitrate | 41 | - | 3.60 | [2] |

| 400 | Nickel Malate | ~14 | - | - | [3] |

| 500 | Nickel Nitrate | - | 15 | 3.60 | [4] |

| 550 | Nickel Nitrate | >100 | - | 3.52 | [2] |

| 600 | Nickel Carbonate | 22 | ~25 | 3.65 | [1] |

| 800 | Nickel Nitrate | - | 35 | 3.51 | [4] |

Table 2: Characterization Data of NiO Nanoparticles (Illustrative)

| Parameter | Value | Technique |

| Crystal Structure | Face-Centered Cubic (FCC) | XRD |

| Average Crystallite Size | 15 - 50 nm | XRD |

| Morphology | Spherical / quasi-spherical | SEM/TEM |

| Specific Surface Area | 20 - 80 m²/g | BET |

| FTIR Peak (Ni-O) | ~450 cm⁻¹ | FTIR |

Visualizations

Diagram 1: Experimental Workflow for this compound Precursor Synthesis

Caption: Workflow for the synthesis of the this compound precursor.

Diagram 2: Overall Synthesis and Characterization of NiO Nanoparticles

Caption: Overall process for NiO nanoparticle synthesis and characterization.

References

Nickel Tartrate: A Promising Catalyst for Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of organic synthesis continually seeks novel, efficient, and stereoselective catalysts for the construction of complex molecular architectures. Nickel, being an earth-abundant and cost-effective metal, has garnered significant attention as a versatile catalyst in a myriad of organic transformations. While various nickel complexes have been successfully employed, the exploration of nickel salts of chiral carboxylic acids, such as nickel tartrate, as catalysts remains a burgeoning area of research. The inherent chirality of the tartrate ligand presents an exciting opportunity for the development of new asymmetric catalytic systems.

This document provides an overview of the potential applications of this compound in organic synthesis, drawing parallels from established nickel-catalyzed reactions and the known properties of tartrate as a chiral auxiliary. While extensive literature on this compound as a catalyst is still emerging, its potential in asymmetric hydrogenation and other stereoselective transformations is a significant focus of current research.[1]

Potential Applications

The primary allure of this compound as a catalyst lies in its potential for enantioselective reactions. The tartrate ligand, available in both enantiomeric forms ((+)- and (-)-tartaric acid), can create a chiral environment around the nickel center. This can, in principle, induce stereoselectivity in a variety of transformations, including:

-

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Tartrate-modified nickel catalysts have been investigated for their ability to induce enantioselectivity in such reactions. The interaction of the substrate with the chiral this compound complex can favor the formation of one enantiomer over the other.

-

Asymmetric C-C Bond Formation: Nickel is a well-established catalyst for cross-coupling reactions. A chiral this compound catalyst could potentially be employed in asymmetric variants of reactions like Suzuki, Negishi, and Stille couplings, as well as in Michael additions and aldol reactions.

-

Photocatalysis: The electronic properties of this compound suggest its potential as a photocatalyst.[1] The tartrate ligand could influence the band structure of the material, affecting its ability to absorb light and generate reactive species for organic transformations.[1]

Experimental Protocols

While specific, peer-reviewed protocols for the use of this compound as a catalyst in organic synthesis are not yet widely available, a hypothetical protocol for an asymmetric hydrogenation of a prochiral ketone is presented below. This protocol is based on general procedures for nickel-catalyzed hydrogenations and should be considered a starting point for optimization.

Hypothetical Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a pre-synthesized this compound catalyst.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

L-(+)-Tartaric acid

-

Sodium hydroxide (NaOH)

-

Acetophenone

-

Isopropanol (IPA)

-

Hydrogen gas (H₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and Schlenk line equipment

-

High-pressure autoclave reactor

Procedure:

Part 1: Synthesis of Nickel L-Tartrate Catalyst

-

In a 100 mL round-bottom flask, dissolve 2.38 g (10 mmol) of NiCl₂·6H₂O in 40 mL of deionized water.

-

In a separate beaker, dissolve 1.50 g (10 mmol) of L-(+)-tartaric acid in 20 mL of deionized water.

-

Slowly add the tartaric acid solution to the nickel chloride solution with vigorous stirring.

-

Adjust the pH of the resulting solution to ~7 by the dropwise addition of a 1 M NaOH solution. A pale green precipitate of this compound will form.

-

Stir the suspension at room temperature for 2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 20 mL) and then with ethanol (2 x 20 mL).

-

Dry the solid nickel L-tartrate catalyst in a vacuum oven at 80°C overnight.

Part 2: Asymmetric Hydrogenation Reaction

-

To a glass liner of a high-pressure autoclave, add the synthesized nickel L-tartrate (0.103 g, 0.5 mmol), acetophenone (1.20 g, 10 mmol), and 20 mL of isopropanol.

-

Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 24 hours).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Open the reactor and filter the reaction mixture to remove the catalyst.

-

Analyze the crude reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (ee) of the 1-phenylethanol product.

-

For isolation of the product, concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude product, which can be further purified by column chromatography.

Data Presentation

As this is a hypothetical protocol, experimental data is not available. However, for a typical optimization study, the following parameters would be systematically varied and the results tabulated for easy comparison.

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of Acetophenone

| Entry | Temperature (°C) | Pressure (bar H₂) | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 80 | 30 | 1.0 | IPA | 24 | ||

| 2 | 100 | 30 | 1.0 | IPA | 24 | ||

| 3 | 120 | 30 | 1.0 | IPA | 24 | ||

| 4 | 100 | 50 | 1.0 | IPA | 24 | ||

| 5 | 100 | 70 | 1.0 | IPA | 24 | ||

| 6 | 100 | 50 | 0.5 | IPA | 24 | ||

| 7 | 100 | 50 | 2.0 | IPA | 24 | ||

| 8 | 100 | 50 | 1.0 | EtOH | 24 | ||

| 9 | 100 | 50 | 1.0 | MeOH | 24 | ||

| 10 | 100 | 50 | 1.0 | IPA | 48 |

Visualizations

Logical Workflow for the Synthesis and Application of this compound Catalyst

Caption: Workflow for this compound Synthesis and Catalytic Use.

Hypothetical Catalytic Cycle for Nickel-Catalyzed Ketone Hydrogenation

References

Application Notes and Protocols: Preparation of Ni/NiO Core-Shell Nanoparticles from Nickel Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel/Nickel Oxide (Ni/NiO) core-shell nanoparticles are of significant interest in various biomedical applications, including drug delivery, owing to their unique magnetic and biocompatible properties. The nickel core provides a magnetic moment, enabling targeted delivery and release using external magnetic fields, while the nickel oxide shell offers a stable and biocompatible surface that can be functionalized for drug conjugation. This document outlines a detailed protocol for the synthesis of Ni/NiO core-shell nanoparticles using nickel tartrate as a precursor. The method involves the thermal decomposition of this compound to form nickel nanoparticles, followed by controlled surface oxidation to create the NiO shell.

Data Presentation

Due to the novel nature of this specific synthesis route, the following table presents expected and target values for the properties of the synthesized Ni/NiO core-shell nanoparticles. These values are based on typical results for similar nanoparticle synthesis and should be confirmed by experimental characterization.

| Property | Target Value | Characterization Technique |

| Core Diameter (Ni) | 20 - 50 nm | Transmission Electron Microscopy (TEM) |

| Shell Thickness (NiO) | 2 - 5 nm | High-Resolution TEM (HR-TEM) |

| Overall Particle Size | 24 - 60 nm | Dynamic Light Scattering (DLS), TEM |

| Zeta Potential | -20 to -40 mV | DLS |

| Magnetic Saturation | 30 - 50 emu/g | Vibrating Sample Magnetometry (VSM) |

| Crystalline Phase | FCC (Ni), Cubic (NiO) | X-ray Diffraction (XRD) |

Experimental Protocols

Synthesis of this compound Precursor

Objective: To synthesize this compound, the precursor for the Ni/NiO nanoparticles.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M aqueous solution of nickel(II) chloride hexahydrate.

-

Prepare a 0.5 M aqueous solution of potassium sodium tartrate tetrahydrate.

-

Slowly add the nickel chloride solution to the potassium sodium tartrate solution dropwise while stirring vigorously at room temperature.

-

A light green precipitate of this compound will form.

-

Continue stirring for 2 hours to ensure complete precipitation.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted reagents.

-

Dry the resulting this compound powder in a vacuum oven at 60°C for 12 hours.

Synthesis of Ni/NiO Core-Shell Nanoparticles

Objective: To synthesize Ni/NiO core-shell nanoparticles by thermal decomposition of the this compound precursor.

Materials:

-

This compound powder (synthesized as described above)

-

High-purity argon or nitrogen gas

-

Controlled atmosphere tube furnace

Procedure:

-

Place a ceramic boat containing a thin layer of the dried this compound powder into the center of a tube furnace.

-

Purge the tube furnace with a high-purity inert gas (argon or nitrogen) at a flow rate of 100 sccm for at least 30 minutes to remove all oxygen.

-

Heat the furnace to a decomposition temperature of 400-500°C at a heating rate of 10°C/min under the inert atmosphere. The thermal decomposition of the tartrate in an inert environment will lead to the formation of metallic nickel nanoparticles.

-

Hold the temperature at the setpoint for 1-2 hours to ensure complete decomposition.

-

After the decomposition is complete, cool the furnace down to room temperature under the inert atmosphere to obtain nickel nanoparticles.

-

For the formation of the NiO shell, a controlled and limited amount of air or oxygen is introduced into the tube furnace at a low flow rate while the nanoparticles are at an elevated temperature (e.g., 200-300°C) for a short period (e.g., 15-30 minutes). This will induce the formation of a thin, passivating NiO layer on the surface of the nickel nanoparticles.

-

Finally, cool the furnace to room temperature under an inert atmosphere to obtain the Ni/NiO core-shell nanoparticles.

Characterization of Ni/NiO Core-Shell Nanoparticles

Objective: To characterize the size, morphology, crystal structure, and magnetic properties of the synthesized nanoparticles.

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM): To visualize the core-shell structure, measure the core diameter and shell thickness, and assess the particle morphology.

-

X-ray Diffraction (XRD): To identify the crystalline phases of the nickel core and the nickel oxide shell.

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization, of the nanoparticles.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic size distribution and zeta potential of the nanoparticles in a colloidal suspension.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of Ni/NiO nanoparticles.

Caption: Logical steps in the formation of a Ni/NiO core-shell nanoparticle from this compound.

Application Notes and Protocols: Nickel Tartrate in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of nickel tartrate in the synthesis of Metal-Organic Frameworks (MOFs) and their prospective applications in drug delivery and catalysis. While the direct synthesis of porous this compound MOFs and their specific applications are an emerging area of research, this document outlines generalized protocols and representative data based on analogous nickel-based MOF systems.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of nickel as the metal node and tartaric acid, a chiral and readily available natural product, as the organic linker offers the potential for creating biocompatible and catalytically active MOFs. Tartaric acid's carboxylate and hydroxyl groups provide multiple coordination sites for the nickel ions, potentially leading to robust and functional frameworks.

Key Potential Attributes of this compound MOFs:

-

Chirality: The inherent chirality of tartaric acid can be transferred to the MOF structure, making it a candidate for enantioselective separations and asymmetric catalysis.

-

Biocompatibility: Both nickel and tartaric acid are found in biological systems, suggesting the potential for low toxicity, a crucial aspect for drug delivery applications.

-

Catalytic Activity: The Lewis acidic nickel centers can act as active sites for various catalytic transformations.

Synthesis of this compound MOFs: A Generalized Protocol

While a definitive, optimized protocol for a highly porous this compound MOF is not yet established in the literature, a general hydrothermal synthesis method can be proposed based on the synthesis of isostructural metal tartrates.

Experimental Protocol: Hydrothermal Synthesis of Crystalline this compound

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

-

Nickel(II) salt (e.g., Nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O)

-

L-Tartaric acid (C₄H₆O₆)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a typical synthesis, equimolar amounts of a nickel(II) salt and L-tartaric acid are dissolved in deionized water in a Teflon-lined autoclave.

-

The autoclave is sealed and heated to a specific temperature, generally in the range of 100-150°C, for a period of 24 to 72 hours.

-

After the reaction, the autoclave is allowed to cool down to room temperature slowly.

-

The resulting crystalline product is collected by filtration or centrifugation.

-

The collected solid is washed with deionized water and ethanol to remove any unreacted precursors.

-

The final product is dried under vacuum at a moderate temperature (e.g., 60-80°C).

dot

Caption: Generalized workflow for the hydrothermal synthesis of a this compound MOF.

Characterization of Nickel-Based MOFs

A comprehensive characterization is essential to understand the structural and chemical properties of the synthesized MOF.

| Characterization Technique | Information Obtained | Representative Data for a Porous Nickel-Based MOF (Analogous System) |

| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, and comparison with simulated patterns. | Peaks corresponding to the specific crystal structure of the MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups from the tartrate linker and confirmation of coordination to the nickel center. | Carboxylate stretches (approx. 1600-1400 cm⁻¹), O-H stretches. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of the MOF. | Stable up to ~300-400°C. |

| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution, crucial for drug loading and catalysis. | Surface Area: 500 - 1500 m²/g; Pore Volume: 0.3 - 0.8 cm³/g. |

| Scanning Electron Microscopy (SEM) | Morphology and particle size of the MOF crystals. | Uniform crystalline morphology (e.g., cubic, octahedral). |

Application Note: Drug Delivery using this compound MOFs

Hypothetical Application: Loading and Release of Ibuprofen

This compound MOFs, with their potential biocompatibility and porous nature, could serve as carriers for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Experimental Protocol: Ibuprofen Loading and In-Vitro Release

Ibuprofen Loading:

-

Activate the synthesized this compound MOF by heating under vacuum to remove any guest molecules from the pores.

-

Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., hexane or ethanol).

-

Immerse a known amount of the activated MOF in the ibuprofen solution.

-

Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed ibuprofen.

-

Dry the ibuprofen-loaded MOF under vacuum.

-

Quantify the amount of loaded ibuprofen using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

In-Vitro Drug Release:

-

Suspend a known amount of the ibuprofen-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

-

Maintain the suspension at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with fresh PBS to maintain sink conditions.

-

Determine the concentration of released ibuprofen in the collected aliquots using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time.

dot

Caption: Experimental workflow for ibuprofen loading and in-vitro release from a hypothetical this compound MOF.

Representative Data for Ibuprofen Loading in a Nickel-Based MOF:

| Parameter | Value |

| Drug Loading Capacity | 15 - 25 wt% (mg of drug / mg of MOF) |

| Encapsulation Efficiency | 70 - 90% |

| Release Profile | Sustained release over 24 - 72 hours |

Application Note: Catalysis with this compound MOFs

Hypothetical Application: Knoevenagel Condensation

The Lewis acidic nickel sites in a this compound MOF could potentially catalyze C-C bond formation reactions, such as the Knoevenagel condensation.

Experimental Protocol: Catalytic Knoevenagel Condensation

Reaction Setup:

-

Activate the this compound MOF catalyst by heating under vacuum.

-

In a round-bottom flask, add the activated MOF catalyst to a solvent (e.g., ethanol or toluene).

-

Add the reactants: an aldehyde (e.g., benzaldehyde) and a methylene-active compound (e.g., malononitrile).

-

Heat the reaction mixture to a specified temperature (e.g., 60-100°C) and stir.

Reaction Monitoring and Product Analysis:

-

Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete (as determined by the consumption of the limiting reactant), cool the mixture to room temperature.

-

Separate the MOF catalyst from the reaction mixture by centrifugation or filtration.

-

Isolate the product from the supernatant, for example, by solvent evaporation and subsequent purification if necessary.

-

Analyze the purity and identity of the product using techniques like NMR and Mass Spectrometry.

Catalyst Recyclability:

-

Wash the recovered MOF catalyst with a suitable solvent to remove any adsorbed species.

-

Dry the catalyst under vacuum.

-

Reuse the catalyst in a subsequent reaction cycle to evaluate its stability and reusability.

dot